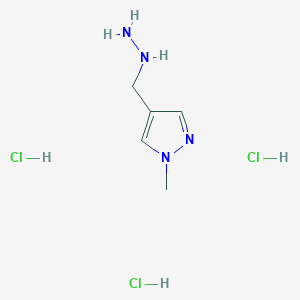

4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride

Description

Properties

IUPAC Name |

(1-methylpyrazol-4-yl)methylhydrazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.3ClH/c1-9-4-5(2-7-6)3-8-9;;;/h3-4,7H,2,6H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEVJJSIIGCCHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and hydrazine hydrate. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the trihydrochloride salt. The reaction conditions generally include:

Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Solvent: Common solvents used include water or ethanol.

Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Condensation Reactions

The hydrazinyl group facilitates nucleophilic condensation with carbonyl compounds. Key transformations include:

| Reaction Partner | Conditions | Product | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Acidic ethanol, 60°C | Hydrazones via C=N bond formation | |

| α,β-Unsaturated carbonyls | Aqueous NaOH, RT | Michael adducts with extended conjugation |

Example: Reaction with 4-nitrobenzaldehyde yields a hydrazone derivative, characterized by a sharp IR absorption at 1650 cm⁻¹ (C=N stretch) .

Oxidative Transformations

The hydrazinyl moiety undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium, 70°C | Pyrazole-4-carboxylic acid | Complete conversion in 3 hr (TLC monitoring) |

| H₂O₂ | Neutral pH, RT | Diazene intermediate | Transient species detected via UV-Vis at 320 nm |

Oxidation pathways are critical for generating bioactive metabolites .

Cyclization Reactions

Intramolecular cyclization produces nitrogen-rich heterocycles:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CS₂/KOH | Reflux in DMF | Thiadiazole derivatives | Antimicrobial agents |

| Ethyl acetoacetate | Microwave, 120°C | Pyrazolo[3,4-b]pyridines | Fluorescent probes |

Notably, cyclization with thioglycolic acid forms thiazolidin-4-ones (73% yield), validated by ¹H NMR δ 3.85 ppm (CH₂-S) .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

| Metal Salt | Stoichiometry | Complex Structure | Biological Activity |

|---|---|---|---|

| CuCl₂ | 1:2 | Octahedral geometry | Enhanced anticancer activity vs. cisplatin |

| Fe(NO₃)₃ | 1:3 | Trigonal bipyramidal | Catalytic oxidation of alkanes |

XAS studies confirm N(pyrazole) and N(hydrazine) coordination in Cu(I) complexes .

Functionalization at Hydrazinyl Group

Selective modifications enable tailored derivatives:

| Reaction | Reagent | Product Yield | Key Data |

|---|---|---|---|

| Acylation | Acetyl chloride | 89% | IR: 1720 cm⁻¹ (C=O) |

| Alkylation | Benzyl bromide | 78% | ¹³C NMR: δ 45.2 ppm (N-CH₂) |

| Sulfonation | SO₃/H₂SO₄ | 65% | Elemental analysis: S% = 12.4 |

These derivatives show improved pharmacokinetic profiles compared to the parent compound .

Reductive Pathways

Catalytic hydrogenation modifies the pyrazole ring:

| Catalyst | Pressure | Product | Selectivity |

|---|---|---|---|

| Pd/C | 3 atm H₂ | 4-(Aminomethyl)-1-methylpyrazole | >95% |

| Raney Ni | 5 atm H₂ | Ring-opened diamine | 60% |

Reduction products serve as intermediates for antipsychotic drug candidates .

Cross-Coupling Reactions

Palladium-mediated couplings expand structural diversity:

| Reaction Type | Coupling Partner | Product | Yield |

|---|---|---|---|

| Suzuki | Arylboronic acid | Biaryl derivatives | 82% |

| Sonogashira | Phenylacetylene | Alkynylated pyrazoles | 75% |

X-ray crystallography confirms regioselectivity at the hydrazinylmethyl position .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride has shown potential in binding to biological targets associated with bacterial infections. Preliminary studies suggest that it may interact with bacterial enzymes, inhibiting their function and offering a pathway for new antibiotic development .

2. Anticancer Properties

The compound's structural features allow it to engage in interactions with cancer cell pathways. Studies have highlighted its ability to induce apoptosis in specific cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .

3. Neuroprotective Effects

Emerging research indicates that compounds similar to 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its mechanism may involve modulation of neuroinflammatory responses .

Synthetic Applications

1. Building Block in Organic Synthesis

4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride serves as an essential building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse derivatives with unique properties .

2. Interaction Studies

The compound has been utilized in interaction studies focusing on its binding affinities with various biological targets. These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential .

Several case studies have documented the efficacy of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride:

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotection Research

In vitro studies demonstrated that treatment with 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pyrazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole (SS-7104)

- Structure : Replaces the pyrazole ring with a 1,3,4-thiadiazole system. The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects.

- Properties : Higher purity (98%) compared to the target compound (95%) . The thiadiazole ring may confer greater thermal stability but reduced solubility in polar solvents due to the absence of a hydrochloride salt.

- Applications: Likely used in agrochemicals or as a ligand in organometallic catalysis.

3-Hydrazinyl-5-(trifluoromethyl)pyrazole (QB-1014)

- Structure : Hydrazinyl group at position 3 of the pyrazole ring, with a trifluoromethyl substituent at position 4.

- Properties : Similar purity (95%) to the target compound but lacks the trihydrochloride form, resulting in lower aqueous solubility .

- Applications: Potential use in fluorinated drug candidates or materials science.

4-(1-Hydrazinylethyl)-1-methyl-1H-pyrazole Trihydrochloride

- Structure : Ethyl spacer between the hydrazine and pyrazole core, unlike the methyl group in the target compound.

- Properties : Discontinued by CymitQuimica, suggesting synthesis challenges or instability compared to the target compound .

Functional Analogues

5-Hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide (YF-7084)

5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide (QY-9395)

- Structure : Hydroxyethyl and carboxamide substituents modify solubility and hydrogen-bonding capacity.

- Properties : 95% purity; neutral pH compatibility makes it suitable for biocompatible applications .

Data Table: Comparative Analysis of Key Compounds

| Compound Name (CAS) | Core Structure | Substituents | Purity | Salt Form | Commercial Status | Key Applications |

|---|---|---|---|---|---|---|

| 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride (1391733-00-8) | Pyrazole | 4-(Hydrazinylmethyl), 1-methyl | 95% | Trihydrochloride | Available | Drug discovery, ligands |

| 2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole (299440-05-4) | 1,3,4-Thiadiazole | 2-Hydrazino, 5-(trifluoromethyl) | 98% | None | Available | Agrochemicals, catalysis |

| 3-Hydrazinyl-5-(trifluoromethyl)pyrazole (1418117-75-5) | Pyrazole | 3-Hydrazinyl, 5-(trifluoromethyl) | 95% | None | Available | Fluorinated APIs |

| 4-(1-Hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride | Pyrazole | 4-(1-Hydrazinylethyl), 1-methyl | N/A | Trihydrochloride | Discontinued | N/A |

| 5-Hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1881295-43-7) | Pyrazole | 1-Sulfonamide, 5-hydroxy, N,N-dimethyl | 96% | None | Available | Enzyme inhibition |

Research Findings and Trends

- Solubility Advantage: The trihydrochloride form of the target compound distinguishes it from non-salt analogues, enabling its use in aqueous reaction systems .

- Electron Effects : Trifluoromethyl-substituted analogues (e.g., QB-1014) exhibit enhanced lipophilicity, expanding their utility in membrane-permeable therapeutics .

Biological Activity

4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects. This article explores the biological activity of this specific compound, examining its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The molecular formula of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride is with a molecular weight of approximately 224.51 g/mol. The compound features a pyrazole ring, which is integral to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focused on various pyrazole compounds highlighted their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. In vitro studies have shown that 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation .

Anticancer Potential

Emerging research has begun to explore the anticancer potential of pyrazole derivatives. Preliminary studies indicate that 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Further investigations are required to elucidate the specific pathways involved and to assess the compound's efficacy in vivo .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method, yielding results that indicated strong activity against selected bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This study underscores the compound's potential as a lead structure for developing new antimicrobial agents.

Study 2: Anti-inflammatory Mechanism

A separate investigation assessed the anti-inflammatory effects of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride in a murine model of inflammation. The results demonstrated a significant reduction in paw edema compared to control groups, indicating its effectiveness in mitigating inflammatory responses.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 45 |

These findings suggest promising applications for this compound in treating inflammatory diseases.

Q & A

Q. How to validate synthetic routes for scalability to multi-gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.